

Comparative study of the crystal structures of Guanylurea salts.

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A Comparative Crystallographic Study of Guanylurea Salts

A detailed examination of the crystal structures of **guanylurea** salts, including its sulfate, perchlorate, nitrate, and phosphate forms, reveals significant insights into their molecular arrangement and intermolecular interactions. This comparative guide, intended for researchers, scientists, and drug development professionals, summarizes key crystallographic data, outlines experimental methodologies, and provides a visual representation of the crystallographic workflow.

Guanylurea, a molecule of interest in pharmaceutical and materials science, readily forms salts with various inorganic acids. The resulting crystal structures are primarily governed by an extensive network of hydrogen bonds, leading to diverse packing arrangements and physicochemical properties. This study provides a comparative analysis of the crystallographic parameters of four common **guanylurea** salts.

Crystallographic Data Summary

The crystallographic data for **guanylurea** sulfate hydrate, **guanylurea** perchlorate, **guanylurea** nitrate, and **guanylurea** phosphate have been compiled from published literature. A summary of the key parameters is presented in the table below, facilitating a direct comparison of their unit cell dimensions, space groups, and other relevant structural information.



Parameter	Guanylurea Sulfate Hydrate	Guanylurea Perchlorate	Guanylurea Nitrate	Guanylurea Phosphate
Formula	(C ₂ H ₇ N ₄ O) ₂ ·SO ₄ · 2H ₂ O	C2H7N4O·ClO4	C2H7N4O·NO3	C2H7N4O·H2PO4
Crystal System	Monoclinic	Monoclinic	Monoclinic	Monoclinic
Space Group	C2/c	P21/c	P21/C	P21/c
a (Å)	30.353(6)	8.0115(2)	Data not found	Data not found
b (Å)	6.6162(13)	9.7328(2)	Data not found	Data not found
c (Å)	21.204(4)	9.5770(2)	Data not found	Data not found
α (°)	90	90	Data not found	Data not found
β (°)	99.37(3)	105.89(1)	Data not found	Data not found
γ (°)	90	90	Data not found	Data not found
V (ų)	4201.4(14)	718.94(3)	Data not found	Data not found
Z	8	4	Data not found	Data not found
T (K)	200	Room Temp.	Data not found	Data not found
Key Bond Lengths (Å)	C-N: 1.329(2)-1.358(1 0)[1]	Data not found	Data not found	Data not found
Key Bond Angles	Data not found	Data not found	Data not found	Data not found

Note: Detailed crystallographic data for **guanylurea** nitrate and **guanylurea** phosphate, including unit cell parameters and key bond lengths/angles, were not available in the searched literature.

The crystal structure of **guanylurea** sulfate hydrate is characterized by a monoclinic system with the space group C2/c.[1] The C-N bond lengths within the **guanylurea** cation range from 1.329(2) to 1.358(10) Å, indicating a degree of double-bond character and charge



delocalization across the N-C-N fragment.[1] **Guanylurea** perchlorate also crystallizes in a monoclinic system but with the space group P2₁/c and four formula units per unit cell.[2]

Experimental Protocols

The methodologies employed for the synthesis and crystallographic analysis of these salts are crucial for reproducing and building upon existing research.

Synthesis and Crystal Growth

- **Guanylurea** Sulfate Hydrate: Single crystals were obtained from a neutral aqueous solution containing **guanylurea** sulfate.[1]
- **Guanylurea** Perchlorate: This salt was prepared by reacting cyanoguanidine with concentrated perchloric acid. Single crystals suitable for X-ray diffraction were grown from an aqueous solution.[2]
- Guanylurea Nitrate: Guanylurea nitrate was synthesized by the reaction of cyanoguanidine with concentrated nitric acid.[2]
- Guanylurea Phosphate: The synthesis of guanylurea phosphate typically involves the reaction of dicyandiamide with phosphoric acid.

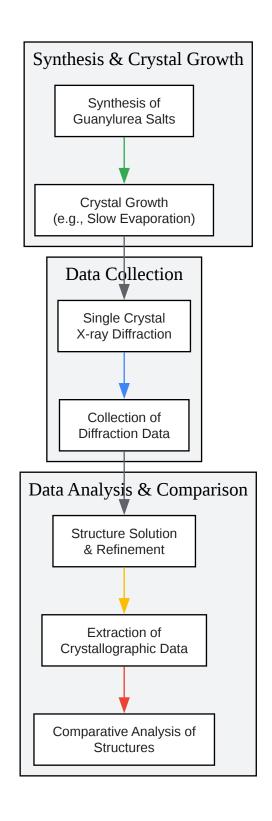
X-ray Diffraction Analysis

For each of the characterized salts, single-crystal X-ray diffraction was the primary technique used for structure determination. A suitable single crystal was mounted on a diffractometer, and diffraction data were collected at a specific temperature (e.g., 200 K for the sulfate hydrate). The collected data were then processed to solve and refine the crystal structure, yielding the atomic coordinates, unit cell parameters, and other crystallographic details.

Workflow for Comparative Crystallographic Study

The logical flow of a comparative crystallographic study of **guanylurea** salts can be visualized as a series of interconnected steps, from the initial synthesis of the compounds to the final analysis and comparison of their crystal structures.





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Workflow for a comparative crystallographic study.



This guide provides a foundational comparison of the crystal structures of several key **guanylurea** salts. The presented data and methodologies offer a valuable resource for researchers working on the solid-state characterization of these and related compounds. Further investigation is required to obtain a complete crystallographic dataset for the nitrate and phosphate salts to enable a more comprehensive comparative analysis.

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References

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